![molecular formula C17H18N2O2 B086796 N,N'-dibenzylpropanediamide CAS No. 10255-99-9](/img/structure/B86796.png)
N,N'-dibenzylpropanediamide
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Overview
Description
Scientific Research Applications
Synthesis of Diarylalkanes
N,N’-dibenzylpropanediamide: has been utilized in the synthesis of diarylalkanes, particularly in the context of visible-light-promoted reactions . This process involves the generation of p-(N,N-dimethyl)benzyl equivalents from N,N-dimethyl arylamines via α-amino alkyl radicals. The use of an iridium photosensitizer facilitates this reaction without the need for additional additives, offering a novel pathway to create trifluoromethyl-containing arenes under environmentally friendly conditions .
Development of Synthetic Intermediates
The compound serves as a precursor for the development of novel synthetic intermediates essential for synthetic chemistry. These intermediates are crucial for constructing versatile natural products and drugs. The high reduction potentials of imines and the further oxidation of generated α-amino alkyl radicals are challenges that this compound helps to address .
Organic Chemistry Research
In organic chemistry, N,N’-dibenzylpropanediamide is a valuable reagent for research and experimentation. Its properties, such as melting point and purity, are critical for determining reaction conditions and outcomes in the synthesis of complex organic molecules .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N,N'-dibenzylpropanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(18-12-14-7-3-1-4-8-14)11-17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHVWHPMKFVUGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(=O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352753 |
Source
|
Record name | n,n'-dibenzylmalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
10255-99-9 |
Source
|
Record name | n,n'-dibenzylmalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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